molecular formula C16H14FN3O4 B4725101 N-{2-[(4-fluorobenzoyl)amino]ethyl}-2-nitrobenzamide

N-{2-[(4-fluorobenzoyl)amino]ethyl}-2-nitrobenzamide

Cat. No. B4725101
M. Wt: 331.30 g/mol
InChI Key: DVFBXLSDDVYRLH-UHFFFAOYSA-N
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Description

N-{2-[(4-fluorobenzoyl)amino]ethyl}-2-nitrobenzamide, commonly known as FEN-1, is a novel small molecule that has gained significant attention in the field of cancer research. FEN-1 is a potent and selective inhibitor of the human flap endonuclease 1 (hFEN-1), an enzyme that plays a crucial role in DNA replication and repair.

Mechanism of Action

FEN-1 inhibits N-{2-[(4-fluorobenzoyl)amino]ethyl}-2-nitrobenzamide by binding to its active site and preventing it from cleaving the DNA flap structure. This results in the accumulation of DNA damage and ultimately leads to cell death. FEN-1 has been shown to be highly selective for this compound, with minimal off-target effects.
Biochemical and Physiological Effects:
FEN-1 has been shown to induce DNA damage and cell death in cancer cells, while having minimal effects on normal cells. Additionally, FEN-1 has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. FEN-1 has also been shown to inhibit the growth and proliferation of cancer stem cells, which are thought to be responsible for cancer recurrence and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of FEN-1 is its selectivity for N-{2-[(4-fluorobenzoyl)amino]ethyl}-2-nitrobenzamide, which minimizes off-target effects. Additionally, FEN-1 has been shown to be effective against various cancer cell lines, making it a promising candidate for cancer therapy. However, one of the limitations of FEN-1 is its relatively low solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on FEN-1. One area of interest is the development of more potent and selective FEN-1 inhibitors. Additionally, the combination of FEN-1 with other cancer treatments, such as immunotherapy, is an area of active research. Finally, the development of FEN-1 inhibitors that are more soluble and easier to administer in vivo is an important area of future research.
In conclusion, FEN-1 is a novel small molecule that has shown promising results in cancer research. Its selectivity for N-{2-[(4-fluorobenzoyl)amino]ethyl}-2-nitrobenzamide and ability to induce DNA damage and cell death in cancer cells make it a promising candidate for cancer therapy. However, further research is needed to fully understand its potential and develop more effective inhibitors.

Scientific Research Applications

FEN-1 has been extensively studied for its potential use in cancer therapy. The enzyme N-{2-[(4-fluorobenzoyl)amino]ethyl}-2-nitrobenzamide is overexpressed in many types of cancer, and its inhibition has been shown to induce DNA damage and cell death in cancer cells. FEN-1 has been shown to be effective against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, FEN-1 has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

N-[2-[(4-fluorobenzoyl)amino]ethyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O4/c17-12-7-5-11(6-8-12)15(21)18-9-10-19-16(22)13-3-1-2-4-14(13)20(23)24/h1-8H,9-10H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFBXLSDDVYRLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCNC(=O)C2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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